REACTION_CXSMILES
|
[CH3:1][Li].[CH3:3][CH:4]1[CH2:9][C:8](=[O:10])[CH:7]=[CH:6][O:5]1.[NH4+].[Cl-]>C(OCC)C.[Cu]I>[CH3:3][CH:4]1[CH2:9][C:8](=[O:10])[CH2:7][CH:6]([CH3:1])[O:5]1 |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Li]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
copper(I) iodide
|
Quantity
|
4.25 g
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Name
|
|
Quantity
|
20.9 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
1.25 g
|
Type
|
reactant
|
Smiles
|
CC1OC=CC(C1)=O
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at 0° C. for 20 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to RT
|
Type
|
STIRRING
|
Details
|
stirred 2 h
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
The reaction mixture was poured
|
Type
|
STIRRING
|
Details
|
stirred 20 min
|
Duration
|
20 min
|
Type
|
EXTRACTION
|
Details
|
The solution was extracted with diethyl ether (4×60 mL)
|
Type
|
WASH
|
Details
|
the combined organics were washed with brine (˜80 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1OC(CC(C1)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.34 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][Li].[CH3:3][CH:4]1[CH2:9][C:8](=[O:10])[CH:7]=[CH:6][O:5]1.[NH4+].[Cl-]>C(OCC)C.[Cu]I>[CH3:3][CH:4]1[CH2:9][C:8](=[O:10])[CH2:7][CH:6]([CH3:1])[O:5]1 |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Li]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
copper(I) iodide
|
Quantity
|
4.25 g
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Name
|
|
Quantity
|
20.9 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
1.25 g
|
Type
|
reactant
|
Smiles
|
CC1OC=CC(C1)=O
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at 0° C. for 20 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to RT
|
Type
|
STIRRING
|
Details
|
stirred 2 h
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
The reaction mixture was poured
|
Type
|
STIRRING
|
Details
|
stirred 20 min
|
Duration
|
20 min
|
Type
|
EXTRACTION
|
Details
|
The solution was extracted with diethyl ether (4×60 mL)
|
Type
|
WASH
|
Details
|
the combined organics were washed with brine (˜80 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1OC(CC(C1)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.34 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][Li].[CH3:3][CH:4]1[CH2:9][C:8](=[O:10])[CH:7]=[CH:6][O:5]1.[NH4+].[Cl-]>C(OCC)C.[Cu]I>[CH3:3][CH:4]1[CH2:9][C:8](=[O:10])[CH2:7][CH:6]([CH3:1])[O:5]1 |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Li]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
copper(I) iodide
|
Quantity
|
4.25 g
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Name
|
|
Quantity
|
20.9 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
1.25 g
|
Type
|
reactant
|
Smiles
|
CC1OC=CC(C1)=O
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at 0° C. for 20 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to RT
|
Type
|
STIRRING
|
Details
|
stirred 2 h
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
The reaction mixture was poured
|
Type
|
STIRRING
|
Details
|
stirred 20 min
|
Duration
|
20 min
|
Type
|
EXTRACTION
|
Details
|
The solution was extracted with diethyl ether (4×60 mL)
|
Type
|
WASH
|
Details
|
the combined organics were washed with brine (˜80 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1OC(CC(C1)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.34 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |